molecular formula C14H18N4 B1517559 3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine CAS No. 1019346-46-3

3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine

Cat. No. B1517559
CAS RN: 1019346-46-3
M. Wt: 242.32 g/mol
InChI Key: GWELJFVMEFUFBK-UHFFFAOYSA-N
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Description

“3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine” is a chemical compound that falls under the category of aminopyridines . Aminopyridines serve as pharmacophores for many molecules with significant biological and therapeutic value .


Synthesis Analysis

The synthesis of similar compounds, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The compound contains a pyridine ring, which is a common structural motif in natural products and has found applications in diverse fields .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive sites. For instance, the compound could undergo reactions at the amine groups or at the pyridine ring .

Scientific Research Applications

Catalysis and Organic Synthesis

The study by Mastalir et al. (2017) presents a pioneering approach using manganese to catalyze the environmentally friendly aminomethylation of aromatic compounds, showcasing the compound's role in selective C-C and C-N bond formations (Mastalir, Pittenauer, Allmaier, & Kirchner, 2017). Similarly, Nagae et al. (2015) demonstrated the catalytic activity of group 3 metal complexes in the aminomethylation reaction of ortho-pyridyl C-H bonds, further underscoring the utility of such compounds in complex synthetic processes (Nagae, Shibata, Tsurugi, & Mashima, 2015).

Material Science and Photocatalysis

Lv et al. (2014) explored the use of amine-based fullerene derivatives, closely related to the subject compound, as acceptor and cathode interfacial materials in polymer solar cells, indicating its potential in enhancing electron mobility and overall device efficiency (Lv, Lei, Zhu, Hirai, & Chen, 2014).

Bioactive Compound Synthesis

Efforts by Titi et al. (2020) in synthesizing and characterizing pyrazole derivatives, through reactions involving aminomethylation, highlighted the potential of such chemistry in creating compounds with significant antitumor, antifungal, and antibacterial properties (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

Future Directions

The future directions for research on “3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine” could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its potential biological activities .

properties

IUPAC Name

3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-18(10-7-13-6-2-3-8-16-13)14-12(11-15)5-4-9-17-14/h2-6,8-9H,7,10-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWELJFVMEFUFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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